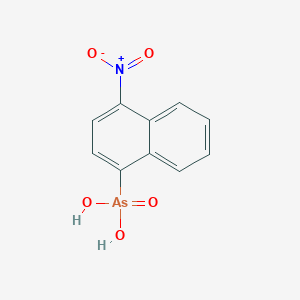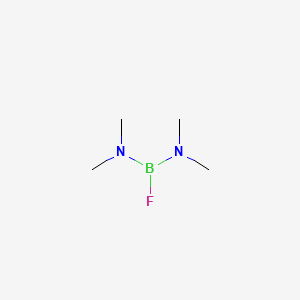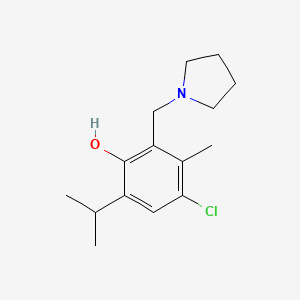
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a methyl group, and a pyrrolidin-1-ylmethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol typically involves a series of organic reactions. One common method involves the alkylation of 4-chloro-3-methylphenol with 2-bromo-2-methylpropane to introduce the propan-2-yl group. This is followed by the reaction with pyrrolidine to attach the pyrrolidin-1-ylmethyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
Substitution: Formation of 4-methoxy-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-ylmethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Lacks the propan-2-yl and pyrrolidin-1-ylmethyl groups.
4-Chloro-3-methyl-6-propan-2-ylphenol: Lacks the pyrrolidin-1-ylmethyl group.
4-Chloro-3-methyl-2-(pyrrolidin-1-ylmethyl)phenol: Lacks the propan-2-yl group.
Uniqueness
4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its biological activity, while the propan-2-yl group increases its stability and lipophilicity .
Eigenschaften
CAS-Nummer |
6300-54-5 |
|---|---|
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
4-chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-6-4-5-7-17/h8,10,18H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
AYFXLTNLURZPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1CN2CCCC2)O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



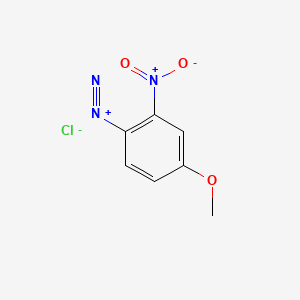
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)
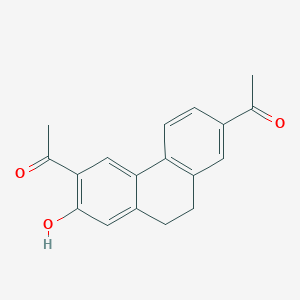

![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

